An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrazole scaffold, substituted with a versatile carbonyl chloride functional group, allows for the facile introduction of the 1-methylpyrazole-3-carboxamide moiety into a wide array of molecules. This structural motif is a key component in a number of biologically active compounds, most notably potent kinase inhibitors and promising modulators of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-methyl-1H-pyrazole-3-carbonyl chloride, offering field-proven insights for its effective utilization in research and development.
Core Chemical Properties
1-Methyl-1H-pyrazole-3-carbonyl chloride is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of the highly reactive acyl chloride group makes it a valuable intermediate for nucleophilic acyl substitution reactions.
Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-3-carbonyl Chloride and Related Compounds
| Property | 1-Methyl-1H-pyrazole-3-carbonyl chloride | 1-Methyl-1H-pyrazole (for comparison) | 1-Methyl-1H-pyrazole-3-carboxylic acid (precursor) |
| CAS Number | 84547-60-4 | 930-36-9 | 25016-20-0[1] |
| Molecular Formula | C₅H₅ClN₂O | C₄H₆N₂ | C₅H₆N₂O₂ |
| Molecular Weight | 144.56 g/mol | 82.10 g/mol | 126.11 g/mol |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Colorless liquid[2] | Solid |
| Melting Point | Data not available | 36.5 °C (estimate)[2] | Data not available |
| Boiling Point | Data not available | 127 °C[2] | Data not available |
| Purity | Typically available at 97% purity | N/A | N/A |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet) and the two protons on the pyrazole ring (two doublets). The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nature of the carbonyl chloride group. For comparison, in 1-methyl-1H-pyrazole, the methyl protons appear around 3.8 ppm, and the ring protons are observed at approximately 6.2, 7.3, and 7.5 ppm.
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¹³C NMR: The carbon NMR spectrum will feature signals for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon. The carbonyl carbon is expected to have a chemical shift in the typical range for acyl chlorides (around 160-170 ppm).
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ), along with characteristic fragmentation patterns.
Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride
The most common and direct method for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.
Experimental Protocol: Synthesis from 1-Methyl-1H-pyrazole-3-carboxylic Acid
This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides.
Materials:
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1-Methyl-1H-pyrazole-3-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Dry glassware and magnetic stirrer
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Reaction flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution)
Step-by-Step Methodology:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with vigorous stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trapping system to capture the corrosive and toxic vapors.
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Purification: The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
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Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
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Reflux: Heating the reaction mixture increases the reaction rate.
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Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent the ingress of moisture.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride.
Reactivity and Chemical Transformations
The cornerstone of the utility of 1-methyl-1H-pyrazole-3-carbonyl chloride lies in its reactivity as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
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Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negatively charged oxygen atom.
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Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.
Diagram of Nucleophilic Acyl Substitution Mechanism:
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions and Applications in Synthesis
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Amide Formation: The reaction with primary or secondary amines is one of the most important transformations of 1-methyl-1H-pyrazole-3-carbonyl chloride. This reaction is fundamental to the synthesis of a vast number of biologically active molecules, including the kinase inhibitors discussed later. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Ester Formation: Alcohols react with 1-methyl-1H-pyrazole-3-carbonyl chloride to form esters. Similar to amide formation, a base is often added to scavenge the generated HCl.
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Hydrolysis: The compound readily reacts with water to hydrolyze back to 1-methyl-1H-pyrazole-3-carboxylic acid. This highlights the importance of handling and storing the compound under anhydrous conditions.
Applications in Drug Development
The 1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern drug discovery, appearing in numerous compounds targeting various disease areas.
Kinase Inhibitors for Oncology
A significant application of 1-methyl-1H-pyrazole-3-carbonyl chloride is in the synthesis of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
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FLT3 Inhibitors for Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, a rapidly progressing cancer of the blood and bone marrow.[3] The 1H-pyrazole-3-carboxamide moiety is a key component of several potent FLT3 inhibitors.[3][4] For instance, novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized, showing strong activity against FLT3 and its mutants.[3] These compounds often exhibit nanomolar potency against FLT3-driven cell lines. The pyrazole core acts as a scaffold to correctly orient other functional groups that interact with the kinase's active site. The amide bond, formed from the reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride with an appropriate amine, is crucial for the binding of these inhibitors to the target kinase. The development of selective and potent FLT3 inhibitors remains an active area of research to improve outcomes for AML patients.[5][6]
Diagram of Kinase Inhibitor Synthesis:
Caption: General scheme for the synthesis of pyrazole-based kinase inhibitors.
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity. The pyrazole scaffold has emerged as a promising core for the development of allosteric modulators for various GPCRs, including those implicated in central nervous system (CNS) disorders. While specific examples directly using 1-methyl-1H-pyrazole-3-carbonyl chloride are less documented in readily available literature, its utility as a versatile building block makes it a strong candidate for the synthesis of novel GPCR modulators.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions must be observed when handling 1-methyl-1H-pyrazole-3-carbonyl chloride.
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Hazards: Based on the reactivity of acyl chlorides, 1-methyl-1H-pyrazole-3-carbonyl chloride is expected to be corrosive and a lachrymator. It will react with moisture in the air and on skin to produce hydrochloric acid, which can cause severe burns. Inhalation of vapors can cause respiratory irritation.
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent decomposition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.[1][7]
Conclusion
1-Methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and high reactivity make it an attractive starting material for the introduction of the 1-methyl-1H-pyrazole-3-carboxamide moiety. The proven success of this scaffold in potent kinase inhibitors for oncology, coupled with its potential in the development of novel GPCR modulators, ensures that 1-methyl-1H-pyrazole-3-carbonyl chloride will remain a compound of significant interest to researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to harnessing its full potential in the creation of next-generation therapeutics.
References
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PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
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KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 2021-06-22. Available from: [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]
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National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. 2024-06-13. Available from: [Link]
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Thermo Fisher Scientific. 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97%, Thermo Scientific 1 g | Buy Online. Available from: [Link]
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PubMed Central. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. 2025-01-30. Available from: [Link]
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